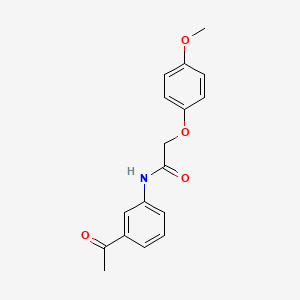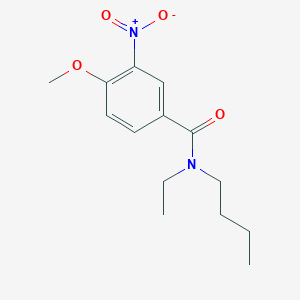
N-cyclooctyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
Übersicht
Beschreibung
N-cyclooctyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a quinoxaline derivative known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclooctyl group, a dioxo-tetrahydroquinoxaline core, and a sulfonamide group. These structural features contribute to its diverse chemical reactivity and biological activities.
Wirkmechanismus
Target of Action
The primary target of N-cyclooctyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is Dipeptidyl Peptidase-IV (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
This compound acts as a DPP-4 inhibitor . By inhibiting DPP-4, it prevents the breakdown of incretin hormones, thereby increasing their concentration. Increased levels of incretins lead to increased insulin synthesis and release, and decreased glucagon release, which ultimately results in a decrease in blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin pathway . Incretins, such as GLP-1 and GIP, are hormones that are released in the gut in response to food intake. They stimulate insulin secretion from pancreatic beta cells and inhibit glucagon secretion from alpha cells. By inhibiting DPP-4, the degradation of incretins is prevented, leading to increased insulin and decreased glucagon levels, which help to regulate blood glucose levels .
Pharmacokinetics
It is mentioned that the compound obeysLipinski’s rule , indicating efficient oral bioavailability . This suggests that the compound is likely to be well-absorbed in the body, metabolized, and eventually excreted.
Result of Action
The result of the action of this compound is a decrease in blood glucose levels . By inhibiting DPP-4 and increasing the levels of incretins, it promotes insulin secretion and inhibits glucagon release, leading to a decrease in blood glucose levels .
Biochemische Analyse
Biochemical Properties
N-cyclooctyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has been identified as a promising selective dipeptidyl peptidase-IV (DPP-4) inhibitor . DPP-4 is an enzyme that plays a crucial role in glucose metabolism, making this compound potentially useful in the treatment of diabetes .
Cellular Effects
In cellular processes, this compound has been observed to have a significant impact on the DPP-4 enzyme, leading to the suppression of its activity . This suppression can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with the DPP-4 enzyme . This binding leads to the inhibition of the enzyme, which can result in changes in gene expression related to glucose metabolism .
Temporal Effects in Laboratory Settings
The compound has shown stability within the active site of DPP-4, suggesting potential for long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway of glucose metabolism due to its interaction with the DPP-4 enzyme
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal or diketene.
Introduction of the Cyclooctyl Group: The cyclooctyl group can be introduced via alkylation reactions using cyclooctyl halides or cyclooctyl tosylates.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoxaline derivative with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclooctyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Hydroxylated quinoxaline derivatives.
Substitution Products: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a PARP-1 inhibitor, which is relevant in cancer therapy.
Biological Studies: The compound is used in studies related to cell cycle regulation, apoptosis, and autophagy.
Industrial Applications: It can be used as a precursor for the synthesis of other bioactive quinoxaline derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: Another quinoxaline derivative with similar core structure but different functional groups.
1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: A related compound with dimethyl groups instead of the cyclooctyl group.
Uniqueness
N-cyclooctyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is unique due to its cyclooctyl group, which imparts distinct steric and electronic properties, enhancing its biological activity and specificity as a PARP-1 inhibitor .
Eigenschaften
IUPAC Name |
N-cyclooctyl-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c20-15-16(21)18-14-10-12(8-9-13(14)17-15)24(22,23)19-11-6-4-2-1-3-5-7-11/h8-11,19H,1-7H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNRTPMRZWTSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-[(2-thienylcarbonyl)amino]-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B4836068.png)
![N-(4-chlorophenyl)-4-[(2-methoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B4836078.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4836084.png)

![(Z)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE](/img/structure/B4836103.png)


![ethyl 2-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4836119.png)
![3-{[4-(3-bromobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4836121.png)
![2-[(cyclohexylcarbonyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B4836129.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(2-methylcyclopentyl)oxypropan-2-ol;dihydrochloride](/img/structure/B4836141.png)
![N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYLPROPANAMIDE](/img/structure/B4836157.png)
![3-(4-CHLORO-1H-PYRAZOL-1-YL)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-METHYL-1-PROPANONE](/img/structure/B4836160.png)

